

The Phase-Out and Replacement of HCFC-225 in Aerospace Cleaning Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HCFC 225

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Once a critical solvent for cleaning sensitive aerospace components, HCFC-225 has been phased out of production and use due to its detrimental effects on the ozone layer. This document provides a comprehensive overview of the historical context of HCFC-225, the regulatory framework that led to its discontinuation, and a detailed guide to the selection and qualification of modern, environmentally responsible alternatives for cleaning aerospace components.

Hydrochlorofluorocarbon-225 (HCFC-225), commercially known as AK-225, was a widely used solvent in the aerospace industry for precision cleaning of critical components, including those in oxygen systems. Its favorable properties, such as non-flammability, good solvency, and material compatibility, made it an effective choice for removing a variety of contaminants. However, due to its classification as an ozone-depleting substance, the production and import of HCFC-225 were banned in the United States as of January 1, 2015, under the Montreal Protocol and Title VI of the U.S. Clean Air Act.^{[1][2]} This necessitated a significant effort, particularly by organizations like NASA, to identify and qualify suitable replacements that could meet the stringent cleaning and safety requirements of the aerospace sector.^{[1][2][3]}

Properties of HCFC-225 and its Alternatives

HCFC-225 is a mixture of two isomers, HCFC-225ca and HCFC-225cb. Its physical and chemical properties made it an effective cleaning agent. The search for replacements focused on finding solvents with similar or superior performance in key areas such as cleaning effectiveness, material compatibility, and safety, while also having a significantly lower

environmental impact. NASA's extensive testing evaluated a range of candidate solvents against the baseline performance of HCFC-225G (the single isomer form, HCFC-225cb).[\[1\]](#)

The following table summarizes the key properties of HCFC-225 and some of the alternatives that were evaluated by NASA.

Property	HCFC-225G (Baseline)	Solstice® PF	Vertrel® MCA
Chemical Composition	C3HCl2F5	HFO-1233zd(E)	HFC-43-10mee / t-DCE
Ozone Depletion Potential (ODP)	0.02	~0	0
Global Warming Potential (GWP)	122	1	310
Boiling Point (°C)	54	19	49
Kauri-Butanol (Kb) Value	31	28	44
Surface Tension (dynes/cm)	16.2	13.6	17.3
Vapor Pressure (mmHg @ 20°C)	243	563	216

Experimental Protocols for Solvent Qualification

The qualification of a new cleaning solvent for aerospace applications involves a rigorous set of experimental protocols to ensure it meets the required performance and safety standards. The following are detailed methodologies for key experiments.

Non-Volatile Residue (NVR) Analysis

Objective: To determine the amount of residue remaining after a solvent has evaporated, which is a critical measure of cleanliness.

Methodology (based on Gravimetric Analysis):

- Preparation: A pre-cleaned and pre-weighed beaker or aluminum pan (weighing vessel) is used. The weight is recorded to at least four decimal places using a calibrated analytical balance.
- Sample Collection: A known volume of the solvent to be tested is poured into the weighing vessel. For verifying the cleanliness of a component, the solvent is used to rinse the component's surfaces, and the rinse is collected in the vessel.
- Evaporation: The solvent in the weighing vessel is evaporated in a controlled environment, such as a laboratory hood or a vacuum oven at a specified temperature (e.g., $105^{\circ}\text{C} \pm 5^{\circ}\text{C}$).
[4] The evaporation is continued until all the solvent has vaporized.
- Final Weighing: The weighing vessel is allowed to cool to ambient temperature in a desiccator to prevent moisture absorption. The vessel is then weighed again on the same analytical balance.
- Calculation: The NVR is calculated as the difference between the final and initial weights of the vessel, typically expressed in milligrams per unit volume of solvent (e.g., mg/100 mL) or per unit of surface area cleaned (e.g., mg/ft²).

Cleaning Effectiveness Evaluation

Objective: To quantify the ability of a solvent to remove specific contaminants from a surface.

Methodology (based on ASTM G121):[5][6][7]

- Coupon Preparation: Standardized test coupons made of materials relevant to aerospace components (e.g., aluminum, stainless steel) are thoroughly cleaned to establish a baseline cleanliness level and then weighed.
- Contamination: A known amount of a specific contaminant (e.g., hydraulic fluid, lubricating grease) is applied evenly to the surface of the test coupon. The coupon is then reweighed to determine the exact mass of the applied contaminant.

- Cleaning Process: The contaminated coupon is subjected to a defined cleaning process using the candidate solvent. This can involve immersion, spraying, or wiping for a specified duration and at a controlled temperature.
- Drying and Final Weighing: After cleaning, the coupon is dried to remove any residual solvent and then weighed a final time.
- Calculation of Cleaning Effectiveness Factor (CEF): The CEF is calculated as the percentage of the contaminant removed: $CEF (\%) = [(Mass\ of\ Contaminant\ Applied - Mass\ of\ Contaminant\ Remaining) / Mass\ of\ Contaminant\ Applied] \times 100$

Materials Compatibility Testing

Objective: To assess the adverse effects of a cleaning solvent on various materials used in aerospace components.

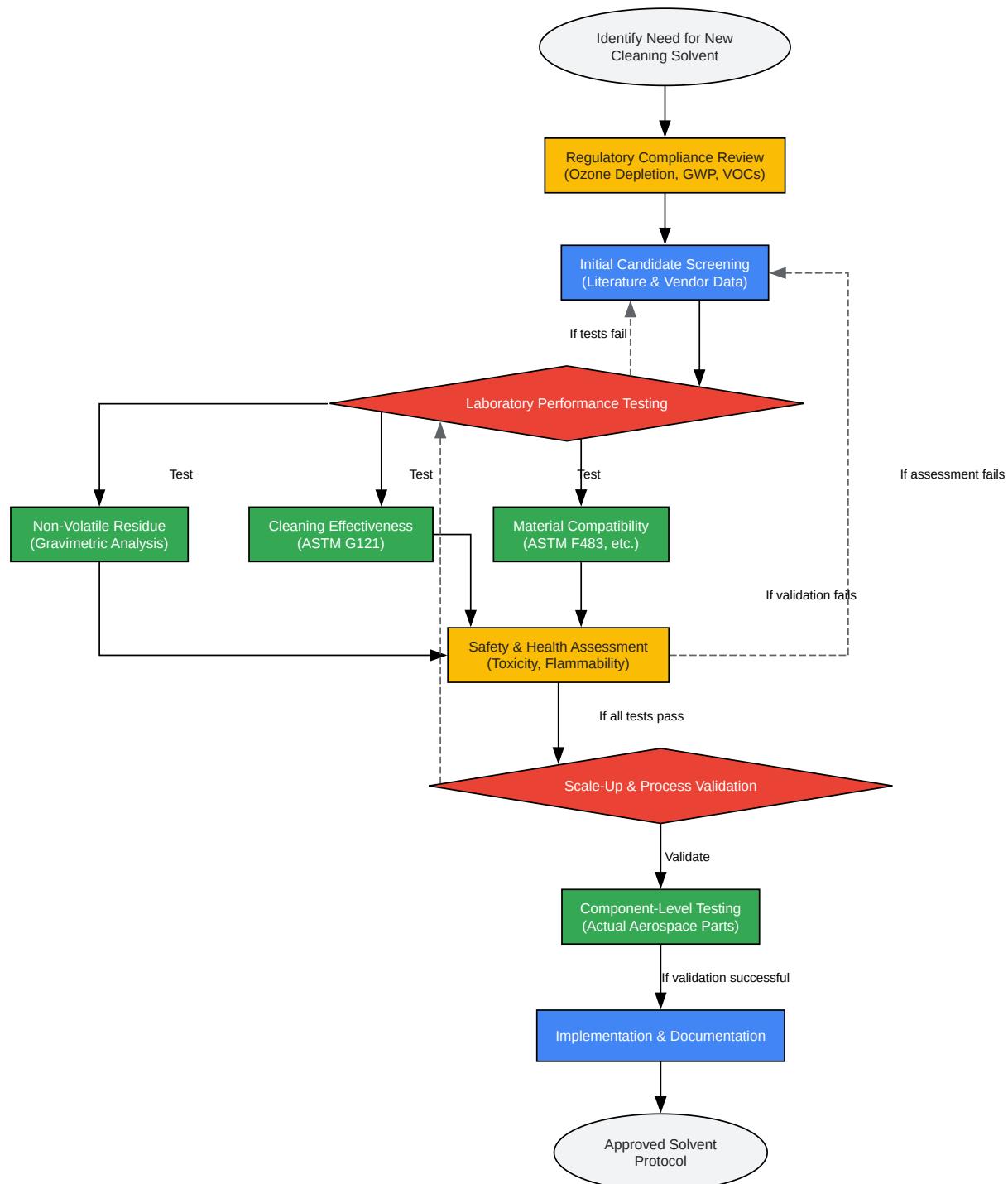
Methodology (based on ASTM F483 - Total Immersion Corrosion Test):[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Specimen Preparation: Test specimens of various metals and non-metals (e.g., alloys, elastomers, plastics) are cleaned and their initial weight and dimensions are recorded.
- Immersion: The specimens are fully immersed in the candidate solvent in a sealed container. The test is typically conducted at an elevated temperature for a specified duration (e.g., 24 hours, 7 days) to accelerate any potential reactions.
- Post-Immersion Analysis: After the immersion period, the specimens are removed, cleaned of any residual solvent, and dried.
- Evaluation: The specimens are evaluated for any signs of degradation, including:
 - Weight Change: The specimens are reweighed to determine any mass loss (indicating corrosion) or mass gain (indicating absorption of the solvent).
 - Visual Inspection: The surfaces are visually examined for signs of corrosion, pitting, discoloration, swelling, or cracking.
 - Dimensional Changes: The dimensions of the specimens are re-measured to check for any swelling or shrinkage.

- Hardness Testing: For elastomeric materials, changes in hardness are measured using a durometer.

Decision Workflow for Selecting a Cleaning Solvent

The selection of a suitable replacement for HCFC-225 is a multi-faceted process that involves a series of evaluations to ensure the chosen solvent meets all performance, safety, and environmental requirements. The following diagram illustrates a logical workflow for this decision-making process.

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Caption: Workflow for Aerospace Cleaning Solvent Selection.

Conclusion

The phase-out of HCFC-225 marked a critical turning point in the aerospace industry's approach to precision cleaning. While driven by environmental regulations, the transition has spurred the adoption of safer and more sustainable alternatives. The rigorous testing and qualification protocols developed by organizations like NASA provide a robust framework for ensuring that new cleaning solvents meet the demanding performance and safety standards of the aerospace sector. By following a structured decision-making process, researchers, scientists, and drug development professionals can confidently select and implement effective and responsible cleaning solutions for critical aerospace components.

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